molecular formula C12H22N2O2 B8049457 cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B8049457
M. Wt: 226.32 g/mol
InChI Key: XEDSJRNOTLOESP-UWVGGRQHSA-N
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Description

cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C({12})H({22})N({2})O({2}). It is characterized by its unique bicyclic structure, which includes a pyrrolo[3,2-b]pyridine core. This compound is often used in organic synthesis and medicinal chemistry due to its structural complexity and potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a tert-butyl ester in the presence of a cyclizing agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine, with the reaction being carried out at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • tert-Butyl octahydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate

Comparison: cis-tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is unique due to its specific stereochemistry and the position of the tert-butyl group. This structural uniqueness can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDSJRNOTLOESP-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251010-63-5
Record name rac-tert-butyl (3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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